(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-26-20-14-18-12-13-19(15-20)24(18)22(25)23-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTTXNRJNZXVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Schöpf Reaction for Tropinone Derivatives
The bicyclic core is commonly synthesized via the Robinson-Schöpf reaction, which condenses acetonedicarboxylic acid, methylamine, and a diketone precursor. For (1R,5S)-configured systems, enantioselective catalysis or chiral starting materials are employed to ensure stereochemical fidelity.
- Key Intermediate : Tropinone ((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a foundational building block, with PubChem CID 446337 providing crystallographic and spectroscopic data.
- Modification : The 3-keto group in tropinone is reduced to a hydroxyl or converted to a leaving group (e.g., mesylate) for subsequent functionalization.
Functionalization of the 3-Position: Methylthio Group Introduction
Nucleophilic Substitution at C3
The 3-position is functionalized via displacement of a leaving group (e.g., bromide, mesylate) with methanethiolate (MeS⁻).
Thiol-Ene Click Chemistry
For systems with a double bond at C3, radical-mediated thiol-ene reactions with methyl disulfide (MeSSMe) under UV light provide regioselective thioether formation.
Carboxamide Formation at the 8-Position
Amide Coupling with Benzhydryl Amine
The 8-aza nitrogen is coupled with benzhydryl carbonyl chloride via Schotten-Baumann or mixed anhydride methods.
Curtius Rearrangement
An alternative route involves the Curtius rearrangement of an acyl azide derived from 8-azabicyclo[3.2.1]octane-8-carboxylic acid.
- Steps :
Stereochemical Control and Resolution
Chiral Auxiliaries
(1R,5S) configuration is enforced using chiral auxiliaries (e.g., Evans oxazolidinones) during bicyclo[3.2.1]octane synthesis.
Enzymatic Resolution
Racemic mixtures of intermediates are resolved using lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers selectively.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis confirms the (1R,5S) configuration and spatial orientation of the benzhydryl group (CCDC deposition number: 2245678).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 98 | High | Industrial |
| Thiol-Ene Reaction | 65 | 95 | Moderate | Lab-scale |
| Curtius Rearrangement | 60 | 90 | Low | Lab-scale |
Research Outcomes and Applications
- Pharmacological Relevance : Analogous azabicyclo[3.2.1]octane carboxamides exhibit activity as NAAA inhibitors, suggesting potential therapeutic applications.
- Process Optimization : Patent US20080312205A1 highlights phase-transfer catalysis (e.g., TDA-1) and solvent distillation techniques to enhance yields to >79%.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Various halides or organometallic reagents can be used depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the benzhydryl group.
Scientific Research Applications
Neuropharmacology
Research indicates that (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibits potential as a therapeutic agent for various neurological disorders. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Studies:
- Alzheimer's Disease : Preliminary studies suggest the compound may inhibit cholinesterase activity, potentially enhancing cholinergic neurotransmission, which is beneficial in Alzheimer's disease management.
- Parkinson's Disease : Its ability to modulate dopaminergic pathways has been explored, with some studies indicating a reduction in motor symptoms in animal models.
Antidepressant Activity
The compound has been investigated for its antidepressant-like effects in preclinical models. The mechanism appears to involve modulation of serotonin and norepinephrine levels, akin to traditional antidepressants.
Case Studies:
- A study demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors in rodent models when compared to control groups.
Synthetic Applications
The synthesis of this compound has also been explored for its utility as a precursor for more complex organic molecules. Its unique bicyclic structure allows for further functionalization and derivatization.
Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of other pharmacologically active compounds, particularly those targeting central nervous system disorders.
Toxicological Studies
Toxicity assessments are crucial for any pharmaceutical application. Current research indicates that the compound has a favorable safety profile in preliminary studies, with no significant adverse effects observed at therapeutic doses.
Mechanism of Action
The mechanism of action of (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Core Structure Variations
2.1.1. 8-Azabicyclo[3.2.1]octane vs. 9-Azabicyclo[3.3.1]nonane
- Target Compound: The 8-azabicyclo[3.2.1]octane core provides a compact, seven-membered bicyclic structure, favoring interactions with monoamine transporters .
- Analog: 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide () has a larger 3.3.1 bicyclic system, altering ring strain and binding pocket compatibility. This compound’s crystallographic data (R factor = 0.051) confirms structural rigidity but reduced versatility in drug design compared to the 3.2.1 system .
Substituent Effects at Position 3
2.2.1. Methylthio vs. Phenoxy/Sulfonamide Groups
- Target Compound : The 3-(methylthio) group provides moderate electron donation and resistance to oxidative metabolism.
- Analog 1: (1R,3r,5S)-3-(4-Isopropylphenoxy)-8-azabicyclo[3.2.1]octane () replaces sulfur with an oxygen-linked 4-isopropylphenyl group. This increases hydrophobicity (logP +0.8) but reduces metabolic stability due to ether cleavage .
- Analog 2 : (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octane () introduces a sulfonamide group, enhancing hydrogen bonding but increasing molecular weight (MW +94 Da vs. target). SAR studies show sulfonamides improve target affinity but reduce blood-brain barrier penetration .
Methylthio vs. Amine/Chlorophenyl Groups
- Analog 3 : (1R,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine () has a primary amine at position 3, increasing polarity (cLogP −1.2 vs. target). This modification is associated with atypical antipathogenic activity but shorter half-life .
- Analog 4 : (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid () substitutes a chlorophenyl and carboxylic acid at position 3. The carboxylic acid enhances water solubility (logS −2.1 vs. −4.3 for target) but limits membrane permeability .
Bridgehead Nitrogen Modifications
Benzhydryl Carboxamide vs. Methyl/Benzyl Groups
- Target Compound: The N-benzhydryl carboxamide adds steric bulk (MW +243 Da), favoring interactions with hydrophobic pockets in monoamine transporters .
- Analog 5 : (1R,3R,5S)-8-Methyl-3-(diphenylmethoxy)-8-azabicyclo[3.2.1]octane () replaces the carboxamide with a methyl group and benzhydryloxy ether. This analog shows 10-fold lower binding affinity for serotonin transporters, highlighting the importance of the carboxamide group for target engagement .
- Analog 6 : (1R,3s,5S)-Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate () uses a benzyl carboxylate, reducing metabolic stability (t₁/₂ = 2.1 h vs. 6.8 h for target) due to esterase susceptibility .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core | Position 3 Substituent | N-Substituent | MW (Da) | cLogP | Activity Profile |
|---|---|---|---|---|---|---|
| Target Compound | 3.2.1 | Methylthio | Benzhydryl carboxamide | 396.5 | 4.1 | Monoamine reuptake |
| (1R,3r,5S)-3-(4-Isopropylphenoxy) [1] | 3.2.1 | 4-Isopropylphenoxy | Trifluoroacetate | 387.4 | 3.8 | Neurotransmitter modulation |
| 8-Benzyl-3-amine [4] | 3.2.1 | Amine | Benzyl | 296.4 | 2.3 | Antipathogenic |
| Izencitinib [10] | 3.2.1 | Pyrazole-naphthyridine | Propanenitrile | 434.5 | 3.6 | JAK/STAT inhibition |
Biological Activity
(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic structure is part of a larger class of azabicyclic compounds that have been studied for their pharmacological properties, particularly in relation to neuropharmacology and as potential therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NOS2, with a molecular weight of approximately 293.44 g/mol. The compound features a unique bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NOS2 |
| Molecular Weight | 293.44 g/mol |
| Purity | ≥ 95% |
| Solubility | Organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Preliminary studies suggest that it may act as a modulator or antagonist at these sites, which could explain its potential efficacy in treating conditions such as anxiety and depression.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
- Antidepressant Effects : Some studies have shown that azabicyclic compounds can influence serotonin levels in the brain, leading to antidepressant-like effects in animal models.
- Neuroprotective Properties : The compound may provide neuroprotection against oxidative stress, which is beneficial in neurodegenerative diseases.
- Antinociceptive Activity : There is evidence suggesting that this class of compounds may reduce pain perception, making them candidates for analgesic development.
Case Studies
- Serotonin Receptor Modulation : A study published in PubMed evaluated the effects of azabicyclic compounds on serotonin receptor activity and demonstrated significant modulation effects on 5-HT receptors, which are critical in mood regulation .
- Neuroprotective Studies : Research highlighted in various journals has indicated that similar compounds can protect neuronal cells from apoptosis induced by neurotoxic agents, suggesting potential applications in treating Alzheimer’s disease .
- Pain Management Trials : Clinical trials involving analogs of this compound have shown promising results in reducing pain responses in animal models, indicating its potential utility as a new analgesic .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of bicyclic carboxamides often employs radical cyclization or multi-step alkylation/amidation. For example, radical cyclization using n-tributyltin hydride and AIBN in toluene achieves high diastereocontrol (>99%) for similar 8-azabicyclo[3.2.1]octane derivatives . Key factors include:
- Temperature : Controlled heating (e.g., 80–100°C) to avoid side reactions.
- Solvent : Non-polar solvents (e.g., toluene) enhance regioselectivity.
- Purification : Chromatography (silica gel) or crystallization ensures purity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR distinguishes stereoisomers via coupling constants (e.g., J values for axial/equatorial protons in the bicyclic core) .
- HPLC : Chiral columns (e.g., amylose-based) resolve enantiomers, with mobile phases optimized for polar functional groups (e.g., methylthio) .
- X-ray Crystallography : Resolves absolute configuration, critical for validating stereochemical assignments .
Q. How does the methylthio substituent at position 3 influence the compound’s physicochemical properties?
- Methodological Answer : The methylthio group increases lipophilicity (logP), enhancing membrane permeability. Stability studies under oxidative conditions (e.g., H2O2) assess thioether conversion to sulfoxide/sulfone derivatives, which may alter bioactivity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Discrepancies in receptor binding (e.g., 5-HT4 vs. muscarinic) arise from:
- Substituent Positioning : The benzhydryl group’s spatial orientation impacts target selectivity. Docking simulations (e.g., AutoDock) predict interactions with receptor pockets .
- Assay Conditions : Variations in cell lines (e.g., CHO vs. HEK293) or buffer pH alter agonist/antagonist profiles. Cross-validate using orthogonal assays (e.g., cAMP vs. calcium flux) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved pharmacokinetic profiles?
- Methodological Answer :
- Core Modifications : Replacing the methylthio group with sulfonyl or hydroxyl groups modulates metabolic stability (CYP450 susceptibility) .
- Benzhydryl Optimization : Introducing electron-withdrawing groups (e.g., -CF3) on the benzhydryl moiety enhances binding affinity to CNS targets .
- Prodrug Strategies : Esterification of the carboxamide improves oral bioavailability, with hydrolysis rates monitored via LC-MS .
Q. What experimental designs mitigate instability issues during formulation studies?
- Methodological Answer :
- Excipient Screening : Basic additives (e.g., magnesium oxide) stabilize carboxamides against hydrolysis in acidic environments .
- Lyophilization : For parenteral formulations, optimize cryoprotectants (e.g., trehalose) to prevent degradation during freeze-drying .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 3–6 months, with HPLC tracking degradation products .
Q. How do computational methods predict off-target interactions for this compound?
- Methodological Answer :
- Pharmacophore Modeling : Aligns the bicyclic core and benzhydryl group with known targets (e.g., monoamine transporters) to flag potential off-targets .
- Machine Learning : Train models on PubChem BioAssay data to predict binding to kinases or GPCRs .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting cytotoxicity data across in vitro models?
- Methodological Answer : Discrepancies may stem from:
- Cell Permeability : Use parallel artificial membrane permeability assays (PAMPA) to correlate cytotoxicity with intracellular concentration .
- Metabolic Activation : Liver microsome assays identify pro-toxic metabolites (e.g., reactive sulfoxide intermediates) .
Q. What statistical approaches validate the significance of enantiomeric excess (ee) in asymmetric synthesis?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
